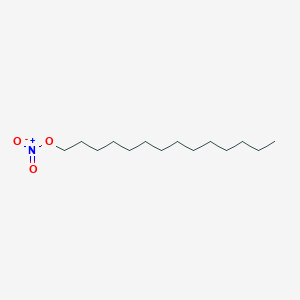
1-Tetradecyl nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetradecyl nitrate: is an organic compound with the molecular formula C₁₄H₂₉NO₃ . It is a nitrate ester derived from tetradecanol, a long-chain alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Tetradecyl nitrate can be synthesized through the nitration of tetradecanol. The reaction typically involves the use of nitric acid as the nitrating agent. The process is carried out under controlled conditions to ensure the selective formation of the nitrate ester. The reaction can be represented as follows:
C₁₄H₂₉OH+HNO₃→C₁₄H₂₉NO₃+H₂O
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process may also include purification steps to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Tetradecyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form nitro compounds.
Reduction: The nitrate group can be reduced to form amines.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Various nucleophiles can be used to substitute the nitrate group, depending on the desired product.
Major Products Formed:
Oxidation: Formation of nitroalkanes.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl derivatives with different functional groups.
Applications De Recherche Scientifique
1-Tetradecyl nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 1-tetradecyl nitrate involves its interaction with molecular targets and pathways within biological systems. The nitrate group can undergo metabolic transformations, leading to the release of nitric oxide (NO), a signaling molecule involved in various physiological processes. The compound’s effects are mediated through the activation of specific receptors and enzymes, resulting in downstream biological responses .
Comparaison Avec Des Composés Similaires
1-Tetradecyl sulfate: An anionic surfactant with similar long-chain alkyl structure but different functional group.
1-Tetradecyl bromide: A halogenated derivative with similar alkyl chain length.
1-Tetradecyl alcohol: The parent alcohol from which 1-tetradecyl nitrate is derived.
Uniqueness: this compound is unique due to its nitrate ester functional group, which imparts distinct chemical reactivity and potential biological activities. Unlike its sulfate or bromide counterparts, the nitrate group can participate in redox reactions and release nitric oxide, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
24152-76-9 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
tetradecyl nitrate |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17/h2-14H2,1H3 |
Clé InChI |
DUNXOJJZJRNHEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


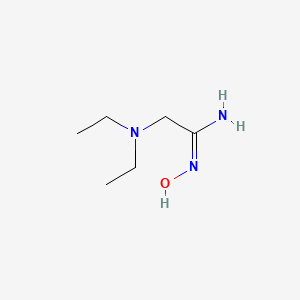
![N-[(4-Methoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14122545.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122558.png)
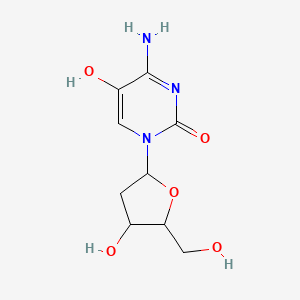
![2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B14122572.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14122577.png)
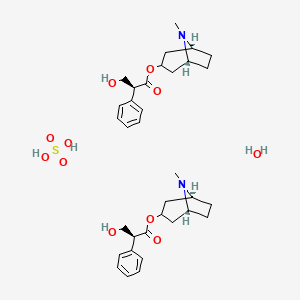
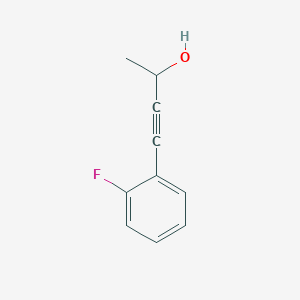
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)

![3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde](/img/structure/B14122610.png)

![N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122622.png)
![1-Propanaminium,N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt](/img/structure/B14122623.png)
